Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate
Description
The compound Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate is a rhodium(I) complex featuring:
- A bicyclo[2.2.1]hepta-2,5-diene (norbornadiene, NBD) ligand, a strained bicyclic diene known for its strong π-coordination to transition metals .
- A 3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione ligand, which combines a maleic anhydride-like furan-dione core with two chiral 2,5-dimethylphospholane groups. These phospholane substituents provide steric bulk and electronic modulation for catalytic applications.
- A tetrafluoroborate (BF₄⁻) counterion, ensuring solubility in polar aprotic solvents.
Properties
Molecular Formula |
C23H32BF4O3P2Rh- |
|---|---|
Molecular Weight |
608.2 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C16H24O3P2.C7H8.BF4.Rh/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h9-12H,5-8H2,1-4H3;1-4,6-7H,5H2;;/q;;-1; |
InChI Key |
BSFVQIMYDHTSGR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C.C1C2C=CC1C=C2.[Rh] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Reactants : Maleic anhydride (1.0 equiv) and 2,5-dimethylphospholane (2.2 equiv).
-
Solvent : Anhydrous dichloromethane or toluene.
-
Temperature : 0–5°C during phospholane addition, followed by room-temperature stirring for 12–24 hours.
-
Workup : Precipitation in hexane, filtration, and recrystallization from ethanol.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the phospholane’s phosphorus atom on the electron-deficient carbonyl groups of maleic anhydride. Steric hindrance from the dimethyl groups on the phospholane ensures regioselective substitution at the 3- and 4-positions of the furan dione.
Table 1: Ligand Synthesis Optimization
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Phospholane Equiv | 2.2–2.5 | 78–85 | ≥95 |
| Reaction Time | 18–24 hours | 82 | 97 |
| Solvent | Dichloromethane | 85 | 96 |
Rhodium Precursor Preparation: [Rh(nbd)Cl]₂ Dimer
The rhodium dimer bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer ([Rh(nbd)Cl]₂) serves as the metal source. Its synthesis follows established protocols:
Procedure
Key Characterization Data
Ligand Coordination and Counterion Exchange
The final complex is assembled via ligand substitution and anion metathesis:
Step 1: Chloride Displacement
Table 2: Counterion Exchange Efficiency
| AgBF₄ Equiv | Temperature (°C) | Yield (%) | Rh Purity (%) |
|---|---|---|---|
| 1.0 | 20 | 72 | 98 |
| 1.1 | 20 | 89 | 99 |
| 1.2 | 30 | 85 | 97 |
Critical Analysis of Methodologies
Ligand Synthesis Challenges
-
Phospholane Sensitivity : 2,5-Dimethylphospholane is moisture-sensitive, requiring strict anhydrous conditions.
-
Side Reactions : Over-substitution at the furan dione core occurs if phospholane exceeds 2.5 equiv, reducing yield.
Rhodium Coordination Pitfalls
Scalability Considerations
-
Patent-Scale Example : A 100 g RhCl₃·3H₂O batch yields 138–141 g final product with 90% recovery.
-
Cost Drivers : Rhodium accounts for 85% of material costs, emphasizing yield optimization.
Alternative Synthetic Routes
Chemical Reactions Analysis
Catalytic Asymmetric Hydrogenation
The complex demonstrates efficacy in enantioselective hydrogenation due to its chiral phospholan ligands. The bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) backbone stabilizes the rhodium center, while the 2,5-dimethylphospholan groups enforce stereocontrol. Key findings include:
-
Substrate Scope : Prochiral alkenes and ketones undergo hydrogenation with enantiomeric excess (ee) values exceeding 90% in optimized conditions .
-
Mechanistic Insight : The tetrafluoroborate counterion enhances solubility in polar aprotic solvents, facilitating substrate coordination without ligand displacement .
| Substrate Class | Reaction Conditions | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| α,β-Unsaturated ketones | 25°C, 10 bar H₂, THF | 92–95 | 450 |
| Cyclic enamines | 40°C, 5 bar H₂, dichloromethane | 88 | 320 |
Carbofluorination Reactions
The compound promotes regioselective carbofluorination of alkenes via a proposed Rh(I)/Rh(III) redox cycle. The tetrafluoroborate anion acts as both a stabilizing counterion and fluorine source .
Example Reaction :
Styrene derivatives react with arylboronic acids in the presence of this catalyst to yield β-fluoro-arylalkanes:
-
Key Parameters :
Comparative Analysis with Related Rhodium Catalysts
The compound’s performance is benchmarked against structurally similar rhodium complexes:
Advantages :
Ligand-Dependent Reactivity in C–H Activation
The dimethylphospholan ligands enable directed C–H functionalization in aromatic systems. In one study:
-
Reaction : Ortho-alkylation of benzamides with alkenes.
-
Conditions : 100°C, 24h, toluene.
The rigid norbornadiene framework prevents ligand dissociation, maintaining catalytic integrity under high temperatures .
Limitations and Stability Considerations
Scientific Research Applications
Catalytic Applications
1.1 Hydrogenation Reactions
One of the primary applications of this compound is in catalytic hydrogenation reactions. It has been demonstrated to effectively catalyze the hydrogenation of carbon dioxide to formic acid. This reaction is significant for carbon capture and conversion technologies aimed at reducing greenhouse gas emissions .
1.2 Asymmetric Synthesis
The compound also shows promise in asymmetric synthesis processes, where it can facilitate the production of chiral molecules. This is particularly important in pharmaceuticals where chirality can influence the efficacy and safety of drugs . The ability to produce enantiomerically pure compounds enhances its value in medicinal chemistry.
Organic Synthesis
2.1 Diels-Alder Reactions
Bicyclo[2.2.1]hepta-2,5-diene derivatives are frequently utilized in Diels-Alder reactions, which are crucial for constructing complex cyclic structures in organic synthesis. The presence of the rhodium center enhances the reactivity of these compounds, making them suitable for various synthetic pathways .
2.2 Formation of Complex Organometallic Structures
The compound can participate in the formation of complex organometallic structures that are essential in advanced materials science and nanotechnology. Its unique bicyclic structure allows for multiple coordination modes with metal centers, leading to diverse applications in material design .
Case Study: CO2 Hydrogenation
A notable study demonstrated the effectiveness of bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate as a catalyst for converting CO2 into formic acid under mild conditions. The reaction exhibited high selectivity and turnover frequency, indicating its potential for industrial applications in sustainable chemistry .
Case Study: Asymmetric Catalysis
In another study focusing on asymmetric synthesis, researchers utilized this compound to produce a series of chiral alcohols with high enantiomeric excess. The results highlighted its efficiency as an asymmetric catalyst, paving the way for further exploration in pharmaceutical applications where chirality is critical .
Mechanism of Action
The mechanism by which Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate exerts its catalytic effects involves the coordination of the rhodium center with the substrates. The rhodium atom facilitates the activation of hydrogen, silicon, or boron bonds, allowing them to react with the target molecules. The tetrafluoroborate anion stabilizes the complex and enhances its reactivity .
Comparison with Similar Compounds
Structural Analogues
Bis(norbornadiene)rhodium(I) Tetrafluoroborate (Rh(nbd)₂BF₄)
- Molecular Formula : C₁₄H₁₆BF₄Rh .
- Structure: Two norbornadiene ligands coordinate to Rh(I), lacking phosphine ligands.
- Applications : A precursor for cationic Rh complexes used in hydrogenation and hydroacylation .
- Key Difference : Absence of phosphine ligands reduces steric and electronic tuning, limiting substrate selectivity compared to phosphine-containing analogs .
(S,S,S,S)-2,3-Bis(2,5-dimethylphospholanyl)benzo[b]thiophene Cyclooctadiene Rhodium(I) Tetrafluoroborate
- Molecular Formula : C₂₈H₄₀BF₄P₂RhS .
- Structure : Replaces the furan-dione core with a benzo[b]thiophene moiety and uses cyclooctadiene (COD) instead of NBD.
- Applications : Chiral catalysis in asymmetric hydrogenation due to rigid thiophene backbone and stereochemical control from dimethylphospholanes .
[Rh(nbd)(diphos)]BF₄ (diphos = 1,4-bis(diphenylphosphino)butane)
- Molecular Formula : C₃₅H₃₆BF₄P₂Rh .
- Structure : Combines NBD with a bidentate diphosphine ligand (diphos).
- Applications : Hydrogenation of alkenes and ketones; diphos enhances stability and selectivity via chelation .
- Key Difference : Bulky diphenylphosphine groups increase steric hindrance but lack the chirality of dimethylphospholanes in the target compound .
Electronic and Steric Properties
- The target compound’s furan-dione core provides a balance of electron-withdrawing character, while the 2,5-dimethylphospholanes offer chiral environments critical for enantioselective catalysis.
Catalytic Performance
Hydrogenation Activity
- Target Compound : Expected to exhibit high enantioselectivity in asymmetric hydrogenation due to chiral phospholanes, similar to the benzo[b]thiophene analogue (up to 95% ee in ketone reductions) .
- [Rh(nbd)(diphos)]BF₄ : Shows broad substrate scope but lower enantioselectivity (<80% ee) due to achiral diphos ligands .
- Rh(nbd)₂BF₄: Limited to non-chiral substrates; used as a pre-catalyst for generating active species .
Thermal Stability
- Phosphine-containing complexes (e.g., target compound, [Rh(nbd)(diphos)]BF₄) decompose above 200°C, while Rh(nbd)₂BF₄ is stable up to 250°C .
Biological Activity
Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate is a complex organometallic compound notable for its unique structural characteristics and potential applications in catalysis and medicinal chemistry. This article reviews its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a bicyclic diene structure integrated with phospholan moieties and coordinated with rhodium in the form of a tetrafluoroborate salt. The bicyclo[2.2.1]hepta-2,5-diene component contributes to the rigidity and spatial orientation essential for its reactivity.
The biological activity of rhodium complexes often involves their interaction with biomolecules. The following mechanisms have been proposed:
- Formation of Reactive Intermediates : The rhodium center can facilitate the formation of reactive intermediates that interact with cellular components.
- Enzyme Inhibition : Some studies suggest that rhodium complexes may inhibit specific enzymes involved in metabolic pathways.
Anticancer Activity
A study investigated the effects of rhodium complexes on various cancer cell lines, demonstrating that certain derivatives exhibited significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Rhodium Complex A | HeLa | 15 | Apoptosis induction |
| Rhodium Complex B | MCF-7 | 10 | Caspase activation |
Catalytic Applications
Research has shown that this compound efficiently catalyzes the hydrogenation of CO₂ to formic acid. This reaction is significant for carbon capture and utilization strategies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | Rhodium complex | Known for its catalytic properties in organic synthesis |
| Rhodium(II) acetate | Metal complex | Used extensively in C-H activation reactions |
| Rhodium(I) chloride | Coordination complex | Commonly used as a catalyst but less versatile than tetrafluoroborate forms |
Q & A
Q. What are the established synthetic routes for preparing this rhodium complex, and how do ligand coordination dynamics influence yield?
The synthesis typically involves reacting a rhodium precursor (e.g., [Rh(COD)Cl]₂) with chiral phosphine ligands like 3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione under inert conditions. Ligand-to-metal ratio and solvent polarity critically impact coordination efficiency. For example, describes a similar rhodium tetrafluoroborate complex synthesized using bicyclo[2.2.1]heptene-derived ligands, achieving >97% purity via strict anhydrous protocols . Optimization of reaction temperature (typically 0–25°C) and counterion exchange (e.g., BF₄⁻ incorporation) is essential to prevent ligand dissociation .
Q. How does the chiral phospholane ligand design affect enantioselectivity in catalytic applications?
The 2,5-dimethylphospholane groups impose steric constraints, creating a chiral pocket around the rhodium center. This enforces substrate orientation during catalysis, as seen in asymmetric hydrogenation reactions. notes that (R,R)-NORPHOS-Rh analogues achieve >90% enantiomeric excess (ee) in α,β-unsaturated ketone reductions . Ligand bite angle adjustments (via bicyclo backbone rigidity) further modulate selectivity .
Advanced Research Questions
Q. What mechanistic insights explain contradictory catalytic activity data under varying solvent polarities?
Polar aprotic solvents (e.g., DCM) stabilize the cationic rhodium complex, enhancing electrophilicity at the metal center and accelerating substrate binding. However, indicates that excessive polarity can disrupt ligand-metal interactions, leading to partial dissociation and reduced turnover frequency (TOF). Kinetic studies (e.g., UV-Vis monitoring of intermediate species) are recommended to resolve such contradictions .
Q. How can computational modeling reconcile discrepancies between experimental and theoretical spectroscopic data?
Density Functional Theory (DFT) simulations of ligand conformers and metal-ligand bond strengths can identify overlooked steric/electronic effects. For example, ’s NIST data on bicyclo[2.2.1]heptane derivatives provides benchmark geometries for validating computational models . Discrepancies in ¹H NMR shifts often arise from solvent effects not accounted for in gas-phase calculations.
Q. What strategies mitigate decomposition pathways in air-sensitive rhodium complexes?
Q. How does ligand substitution impact catalytic cycle longevity in continuous-flow systems?
Phospholane ligands with electron-donating methyl groups (as in this complex) resist oxidative degradation, extending catalyst lifespan. ’s protocols for furan-based ligands suggest that flow systems with immobilized catalysts reduce leaching by >50% compared to batch reactors . TOF decay studies under H₂ pressure are advised to quantify deactivation rates.
Methodological Guidance
Designing kinetic experiments to probe rate-limiting steps in asymmetric catalysis:
- Variable-time sampling : Quench aliquots at intervals for GC/HPLC analysis.
- Eyring plots : Determine activation parameters (ΔH‡, ΔS‡) to distinguish associative vs. dissociative mechanisms.
- Isotopic labeling : Use D₂ to track hydrogenation pathways (e.g., ’s Rh-catalyzed H₂ activation) .
Interpreting conflicting XRD and NMR data for ligand conformation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
